molecular formula C11H8ClN3S2 B6628469 2-chloro-N-(thiophen-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

2-chloro-N-(thiophen-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No. B6628469
M. Wt: 281.8 g/mol
InChI Key: SFGIUBFJDHHMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(thiophen-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is an organic compound that belongs to the class of thieno[2,3-d]pyrimidines. It has been the subject of extensive scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-chloro-N-(thiophen-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of cyclin-dependent kinase 2 and 4, which are involved in the regulation of the cell cycle. It has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-chloro-N-(thiophen-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, it has been found to have neuroprotective effects in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-(thiophen-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-chloro-N-(thiophen-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine. One direction is the development of more efficient synthesis methods to improve its yield and purity. Another direction is the study of its potential applications in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Additionally, the study of its mechanism of action and its interaction with other proteins and enzymes can provide insights into its potential therapeutic applications.

Synthesis Methods

The synthesis method of 2-chloro-N-(thiophen-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine involves the reaction of 2-aminothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-4-chloro-5-methylthieno[2,3-d]pyrimidine in the presence of a base to obtain the final product.

Scientific Research Applications

2-chloro-N-(thiophen-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antiviral agent against hepatitis C virus. Additionally, it has been found to have potential applications in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-chloro-N-(thiophen-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3S2/c12-11-14-9(8-2-4-17-10(8)15-11)13-5-7-1-3-16-6-7/h1-4,6H,5H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGIUBFJDHHMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CNC2=C3C=CSC3=NC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.